2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Applications : It's used as an intermediate in the green synthesis of dyes. For example, it's involved in the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production (Zhang, 2008).
Antimicrobial Properties : Some derivatives, such as those synthesized in the study of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, show promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Analgesic and Anti-inflammatory Potential : Certain compounds like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide have been studied for their potential as analgesics (Park et al., 1995).
Biomedical Polymer Research : This compound is used in the synthesis and study of copolymers with applications in biomedical fields. For instance, copolymers of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, and 2-hydroxyethylmethacrylate have been analyzed for their microstructural properties (Gallardo & Román, 1994).
Drug Discovery and Development : It's employed in the development of novel pharmaceutical compounds, such as adenosine A3 receptor antagonists (Yaziji et al., 2013).
Synthesis of Organic Compounds : This chemical plays a role in the synthesis of other organic compounds like 5-methoxy-isatin (Liu, 2015).
Enzyme Inhibition Studies : Derivatives of N-(4-Methoxyphenyl)-2-(hydroxyimino)acetamide have been evaluated for their protein tyrosine phosphatase 1B inhibitory activity, indicating potential applications in the treatment of diseases like diabetes (Saxena et al., 2009).
Cancer Research : Some studies have explored its derivatives for potential anticancer properties, such as the Leuckart synthesis of novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHFNBKDPLEEJ-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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